molecular formula C11H8N2O B2605372 2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile CAS No. 123638-03-9

2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile

Cat. No. B2605372
M. Wt: 184.198
InChI Key: GLYPRAHHBNVNOS-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile is an organic compound with a chemical formula C11H8N2O. It has a molecular weight of 184.20 .

Scientific Research Applications

Synthesis and Derivatives

  • Quinolone derivatives, including those related to 2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile, are synthesized for various purposes. For instance, 2,4-disubstituted derivatives of quinolone-3-carboxylic acids and carbonitriles have been developed, showcasing the versatility of these compounds in chemical synthesis (Leysen et al., 1987).

Pharmacological Applications

  • Some derivatives of quinolinecarbonitriles have been investigated for their potential as inotropic agents, acting as cAMP PDE III inhibitors, which could be significant for developing cardiac therapeutics (Fossa et al., 1997).

Photovoltaic Properties

  • Derivatives of quinolinecarbonitriles, like 4H-pyrano[3,2-c]quinoline derivatives, have been studied for their photovoltaic properties. These compounds demonstrate potential applications in organic–inorganic photodiode fabrication, highlighting their relevance in the field of renewable energy and electronics (Zeyada et al., 2016).

Corrosion Inhibition

  • The corrosion inhibition properties of compounds like 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile on metals such as copper have been explored. This application is crucial in materials science, especially for protecting metals in corrosive environments (Eldesoky et al., 2019).

Structural and Optical Properties

  • Studies have been conducted on the structural and optical properties of quinoline derivatives, which are valuable for understanding their physical characteristics and potential applications in various optical devices (Zeyada et al., 2016).

Photochemical Reactions

  • Research on photochemical reactions of quinolinecarbonitriles with other compounds has been carried out to understand their behavior under light exposure. These studies are significant in fields like photochemistry and could have implications for developing light-responsive materials (Okumura & Hata, 1993).

Spectroscopic and Theoretical Studies

  • Detailed spectroscopic and theoretical studies of quinolinecarbonitriles have been conducted, providing insight into their molecular structure and properties. Such research is foundational for the development of new materials and chemicals (Wazzan et al., 2016).

properties

IUPAC Name

2-methyl-4-oxo-1H-quinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7-4-11(14)9-5-8(6-12)2-3-10(9)13-7/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYPRAHHBNVNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-oxo-1,4-dihydro-6-quinolinecarbonitrile

Citations

For This Compound
1
Citations
J Escribano, C Rivero‐Hernández, H Rivera… - …, 2011 - Wiley Online Library
Two new families of closely related selective, non‐cytotoxic, and potent antitubercular agents were discovered: thioquinolines and thiazoloquinolines. The compounds were found to …

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